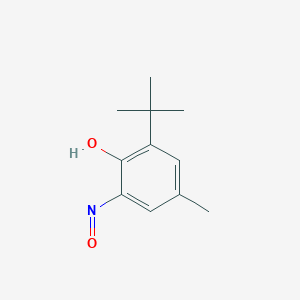
Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso- is an organic compound with a complex structure It is a derivative of phenol, where the phenolic hydrogen is replaced by a 2-(1,1-dimethylethyl) group, a methyl group at the 4-position, and a nitroso group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso- typically involves multiple steps. One common method starts with the nitration of 2-(1,1-dimethylethyl)-4-methylphenol to introduce the nitroso group at the 6-position. This reaction is usually carried out under controlled conditions using a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction temperature is maintained at a low level to prevent over-nitration and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.
Major Products Formed
Oxidation: Formation of 2-(1,1-dimethylethyl)-4-methyl-6-nitrophenol.
Reduction: Formation of 2-(1,1-dimethylethyl)-4-methyl-6-aminophenol.
Substitution: Formation of various substituted phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso- involves its interaction with molecular targets in biological systems. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This compound may also generate reactive oxygen species (ROS) under certain conditions, contributing to its antimicrobial and antifungal effects.
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso- can be compared with other similar compounds such as:
Phenol, 2-(1,1-dimethylethyl)-4-methyl-: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.
Phenol, 2-(1,1-dimethylethyl)-4-nitroso-: Lacks the methyl group, which may affect its steric properties and reactivity.
Phenol, 2-(1,1-dimethylethyl)-6-nitroso-: Lacks the methyl group at the 4-position, leading to variations in its chemical behavior.
The presence of both the methyl and nitroso groups in Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso- makes it unique in terms of its chemical and biological properties.
Eigenschaften
CAS-Nummer |
59919-21-0 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
2-tert-butyl-4-methyl-6-nitrosophenol |
InChI |
InChI=1S/C11H15NO2/c1-7-5-8(11(2,3)4)10(13)9(6-7)12-14/h5-6,13H,1-4H3 |
InChI-Schlüssel |
KLXOANCTENWKLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)N=O)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[3,2-c][1,2]oxazole](/img/structure/B14619165.png)

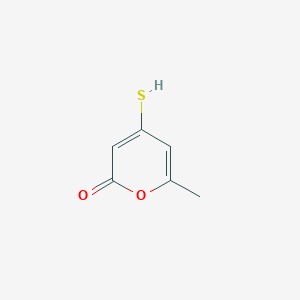
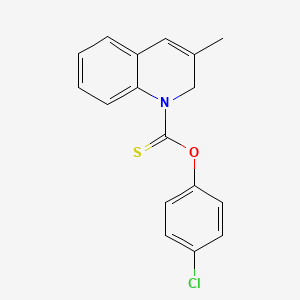
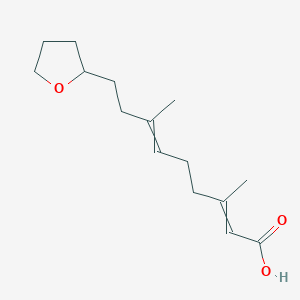
![{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B14619203.png)
![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)

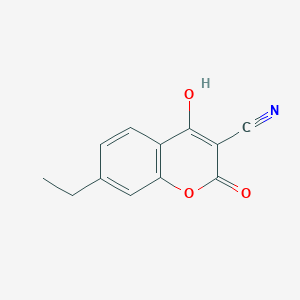
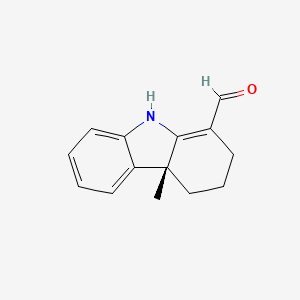
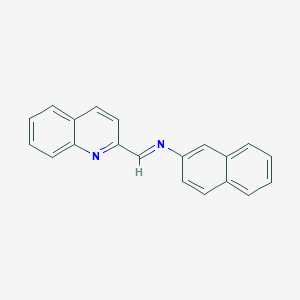

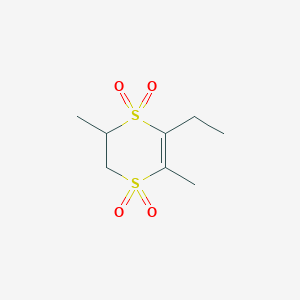
phosphanium chloride](/img/structure/B14619241.png)
